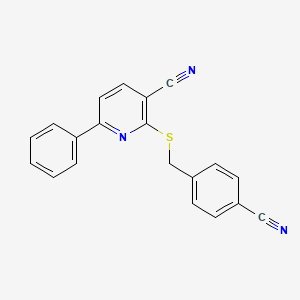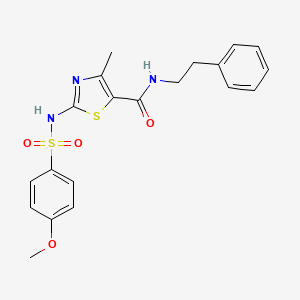
2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a thiazole derivative with a sulfonamide group attached to the 2-position and a carboxamide group at the 5-position. The presence of these functional groups suggests that it could have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the sulfonamide group, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide and carboxamide groups could enhance its solubility in water .Aplicaciones Científicas De Investigación
Chemistry and Pharmacological Evaluation
- A study focused on the synthesis and pharmacological evaluation of analogues, including the 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide, as potent and selective 5-HT(1B/1D) antagonists. These compounds showed promising effects in the functional in vitro testing of 5-HT(1B/1D) antagonistic properties and have potential applications in the modulation of serotonin release (Liao et al., 2000).
Synthesis of Novel Derivatives
- Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related compounds has been conducted. These compounds, including derivatives of 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide, have been explored for their potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Exploration in Medicinal Chemistry
- Various studies have looked into substituted indole-5-carboxamides and indole-6-carboxamides, related to the structure of the 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide. These compounds are researched for their potency and selectivity as antagonists in medicinal applications (Jacobs et al., 1993).
Photodynamic Therapy Applications
- The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound , has been studied for its high singlet oxygen quantum yield. This research is significant for the development of Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antitumor Applications
- Investigations into antitumor imidazotetrazines, which include derivatives of the compound, have been conducted to understand their synthesis, chemistry, and potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Synthesis and Cytotoxicity Studies
- Research has been carried out on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those related to 2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide. These studies are crucial for understanding their potential cytotoxic activity against cancer cells (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Matrix Metalloproteinase 12 (MMP12) . MMP12 is a type of enzyme known as a hydrolase, which plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis .
Mode of Action
The compound interacts with its target, MMP12, by binding to it and inhibiting its activity . This interaction results in the suppression of the enzyme’s ability to degrade the extracellular matrix, thereby potentially influencing various physiological and pathological processes .
Result of Action
The inhibition of MMP12 by this compound could lead to a decrease in extracellular matrix degradation, which could potentially influence various physiological and pathological processes. For instance, it could potentially slow down tissue remodeling or reduce inflammation .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGPOXXMEXFEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenylsulfonamido)-4-methyl-N-phenethylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)
![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)


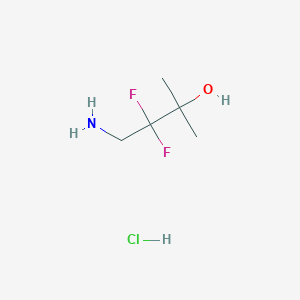
![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)
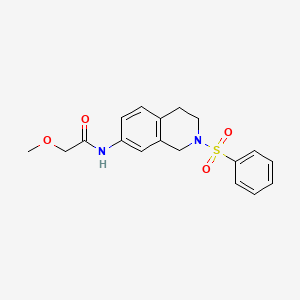

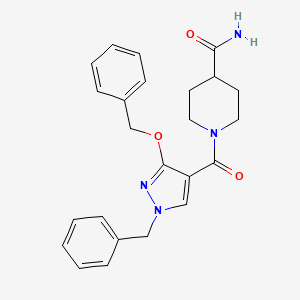
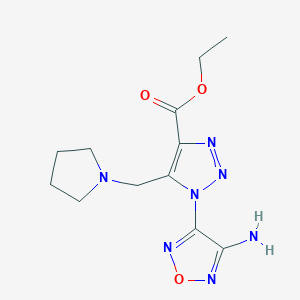
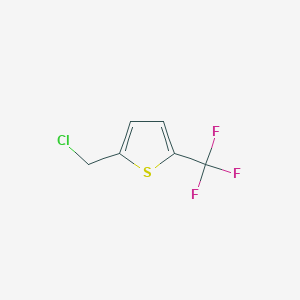
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
